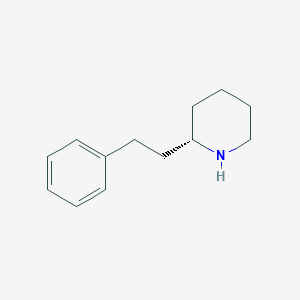
(S)-2-Phenethylpiperidine
説明
(S)-2-Phenethylpiperidine, also known as (S)-2-PEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. (S)-2-PEP is a chiral compound, which means that it has two enantiomers, (R)-2-PEP and (S)-2-PEP. In
科学的研究の応用
(S)-2-PEP has shown potential in a variety of scientific research applications, including medicinal chemistry, neuroscience, and drug development. One of the most promising applications of (S)-2-PEP is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. (S)-2-PEP has been shown to have a high affinity for dopamine receptors, which are implicated in these disorders.
作用機序
The mechanism of action of (S)-2-PEP is not fully understood, but it is believed to act as a dopamine receptor agonist. (S)-2-PEP has been shown to selectively bind to dopamine D1 and D2 receptors, which are involved in the regulation of motor function, cognition, and emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-PEP are still being studied, but it has been shown to have a significant impact on dopamine signaling pathways. (S)-2-PEP has been shown to increase dopamine release and decrease dopamine reuptake, leading to increased dopamine levels in the brain. This can have a variety of effects on behavior and cognition, including increased motivation, improved memory, and enhanced attention.
実験室実験の利点と制限
One of the main advantages of using (S)-2-PEP in lab experiments is its high selectivity for dopamine receptors. This allows researchers to study the specific effects of dopamine signaling pathways without interference from other neurotransmitters. However, (S)-2-PEP can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are many potential future directions for research on (S)-2-PEP. One area of interest is in the development of new drugs for the treatment of neurological disorders. (S)-2-PEP has shown promise in preclinical studies as a potential treatment for Parkinson's disease, schizophrenia, and other disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (S)-2-PEP, which could lead to new insights into dopamine signaling pathways and their role in behavior and cognition.
特性
IUPAC Name |
(2S)-2-(2-phenylethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYVILUKZKNDE-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



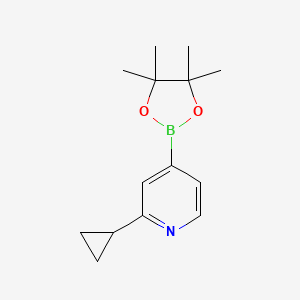
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3231422.png)
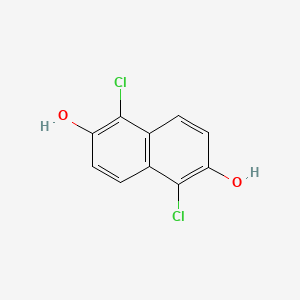
![(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3231436.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3231441.png)


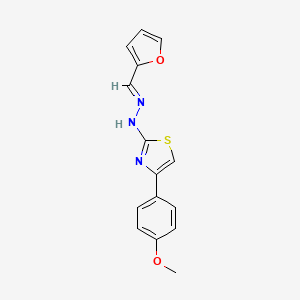
![2-(cinnamylthio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3231458.png)
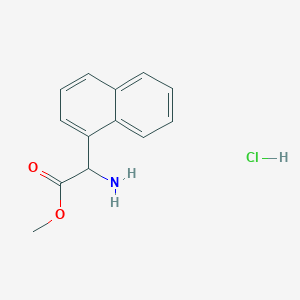

![(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3231507.png)
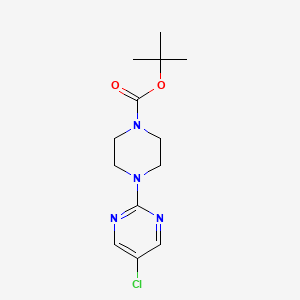
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)